N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Overview
Description
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as CTA056, is a small molecule compound that has been studied for its potential therapeutic applications. It belongs to the class of chromeno-thiazole derivatives and has been shown to have promising pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is its ability to target multiple signaling pathways, making it a potentially useful therapeutic agent for various diseases. However, the compound has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide. One potential direction is to further investigate the compound's mechanism of action and its effects on various signaling pathways in the body. Another potential direction is to explore the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Scientific Research Applications
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been tested in vitro and in vivo for its efficacy in treating diseases such as Alzheimer's, Parkinson's, and cancer.
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-23-13-8-6-12(7-9-13)10-17(22)20-19-21-18-14-4-2-3-5-15(14)24-11-16(18)25-19/h2-9H,10-11H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMOIYUVCVJJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.